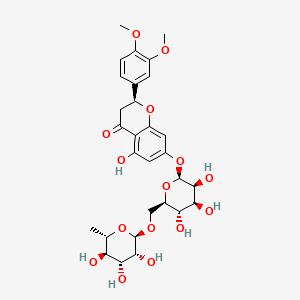
Methyl hesperidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl hesperidin: is a flavonoid compound derived from hesperidin, which is found in citrus fruits. It is known for its yellow to orange crystalline appearance and aromatic properties. This compound exhibits various physiological activities, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective effects .
準備方法
Synthetic Routes and Reaction Conditions: Methyl hesperidin can be synthesized through the methylation of hesperidin. One common method involves the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is typically carried out at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hesperidin from citrus peels, followed by methylation. The extraction process may use solvents like methanol or ethanol, and the methylation is performed using methylating agents under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Methyl hesperidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce new functional groups into the molecule .
科学的研究の応用
Methyl hesperidin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Used in the food and cosmetic industries for its antioxidant properties
作用機序
Methyl hesperidin exerts its effects through various molecular targets and pathways. It activates peroxisome proliferator-activated receptor-gamma, which plays a role in reducing inflammation and oxidative stress. It also inhibits nuclear factor-kappa B and activator protein 1 activities, leading to decreased expression of inflammatory mediators .
類似化合物との比較
Hesperidin: The parent compound of methyl hesperidin, found in citrus fruits.
Hesperetin: An aglycone form of hesperidin, with similar biological activities.
Naringin: Another flavonoid found in citrus fruits, with antioxidant and anti-inflammatory properties
Uniqueness: this compound is unique due to its enhanced solubility and bioavailability compared to hesperidin. This makes it more effective in various applications, particularly in the pharmaceutical and cosmetic industries .
特性
分子式 |
C29H36O15 |
|---|---|
分子量 |
624.6 g/mol |
IUPAC名 |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27-,28+,29+/m0/s1 |
InChIキー |
GUMSHIGGVOJLBP-CTUUZZHSSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |
同義語 |
methyl hesperidin methylhesperidin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1226317.png)
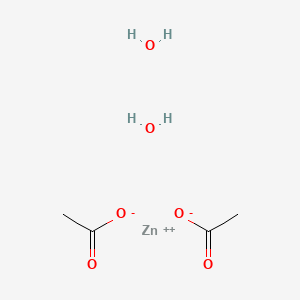
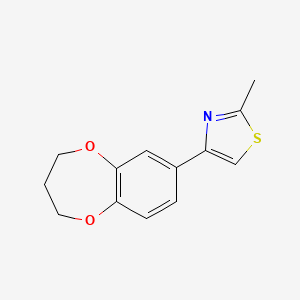
![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)
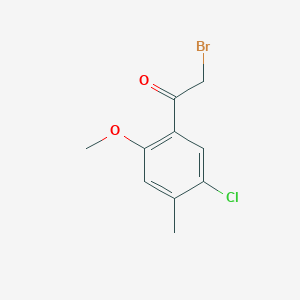
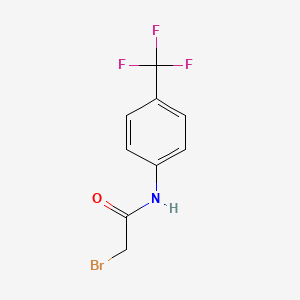
![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)
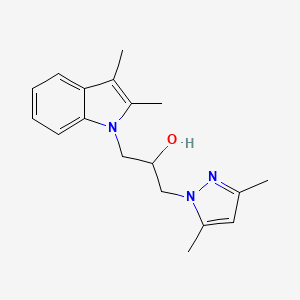
![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)
![4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE](/img/structure/B1226329.png)
![5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B1226331.png)
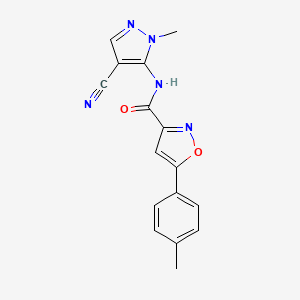
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)
